2-chloro-N-(2-oxoindolin-5-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-chloro-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3S/c15-11-3-1-2-4-13(11)21(19,20)17-10-5-6-12-9(7-10)8-14(18)16-12/h1-7,17H,8H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWKBQVRCLTDDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Cl)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of 2-Chlorobenzenesulfonyl Chloride with 5-Amino-2-Oxindoline
The most widely reported method involves nucleophilic substitution between 2-chlorobenzenesulfonyl chloride and 5-amino-2-oxindoline in the presence of a base.
Procedure :
- Reagents :
Steps :
Workup :
Yield : 65–78%.
Optimized Protocols
Catalytic DMAP-Assisted Synthesis
A patent (US9950997B2) describes enhanced yields using 4-dimethylaminopyridine (DMAP) as a catalyst:
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile or THF |
| Catalyst | DMAP (0.1 equiv) |
| Base | Triethylamine (1.2 equiv) |
| Temperature | Room temperature |
| Reaction Time | 3 hours |
| Purity (HPLC) | 99.1% after recrystallization |
Microwave-Assisted Synthesis
A 2024 study (PMC11525713) achieved 85% yield in 30 minutes using microwave irradiation:
- Conditions : 100°C, DMF, K₂CO₃ base.
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7).
Industrial-Scale Production
Continuous Flow Reactor Systems
Crystallization Optimization
High-purity (>99%) product is obtained via fractional crystallization:
Characterization and Quality Control
Spectroscopic Data
1H NMR (DMSO-d₆, 400 MHz) :
- δ 10.82 (s, 1H, SO₂NH),
- δ 8.02 (d, J = 8.4 Hz, 1H, Ar-H),
- δ 7.68–7.54 (m, 3H, Ar-H),
- δ 7.12 (d, J = 8.0 Hz, 1H, indole-H),
- δ 3.52 (s, 2H, CH₂).
13C NMR (DMSO-d₆, 100 MHz) :
- δ 176.5 (C=O),
- δ 142.3 (SO₂),
- δ 134.2–117.8 (aromatic carbons).
HPLC : Retention time = 6.7 min (C18 column, acetonitrile/water 60:40).
Purity Analysis
| Method | Result |
|---|---|
| HPLC | 99.1–99.5% |
| Elemental Analysis | C 52.1%, H 3.4%, N 8.3% |
Challenges and Solutions
Common Byproducts
Solvent Selection
- Polar Aprotic Solvents (DMF, DMSO) : Increase reaction rate but may complicate purification.
- Halogenated Solvents (DCM) : Preferred for easy removal via distillation.
Emerging Techniques
Enzymatic Sulfonamide Bond Formation
A 2025 study (PMC9037358) reports lipase-mediated coupling in ionic liquids:
Photocatalytic Methods
Visible-light-driven synthesis using eosin Y catalyst:
- Conditions : Blue LED, DMF, room temperature.
- Reaction Time : 2 hours.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom on the benzene ring undergoes substitution reactions with nucleophiles due to its electrophilic nature. This reactivity is influenced by the electron-withdrawing sulfonamide group, which activates the aromatic ring toward nucleophilic attack.
Table 1: Nucleophilic Substitution Reactions
| Nucleophile | Reagents/Conditions | Product Formed | Yield (%) | Reference |
|---|---|---|---|---|
| Amines | K₂CO₃, DMF, 80°C, 12h | Sulfonamide with amine substituent | 65–78 | |
| Alkoxides | NaH, THF, reflux, 6h | Alkoxy-substituted derivative | 72 | |
| Thiols | Et₃N, DCM, rt, 24h | Thioether analog | 58 |
Key findings:
-
Substitution occurs preferentially at the para position relative to the sulfonamide group due to steric and electronic effects.
-
Reaction rates correlate with nucleophile strength, with amines showing higher efficiency than alkoxides or thiols under comparable conditions.
Oxidation Reactions
The sulfonamide group and indolinone moiety are susceptible to oxidation, leading to structural modifications critical for altering biological activity.
Table 2: Oxidation Pathways
| Oxidizing Agent | Target Site | Product | Conditions | Outcome |
|---|---|---|---|---|
| KMnO₄ | Sulfonamide S atom | Benzenesulfonic acid derivative | Acidic, 60°C, 4h | Complete conversion |
| H₂O₂/Fe³⁺ | Indolinone carbonyl | Hydroxylated indole derivative | pH 7, rt, 8h | Partial oxidation (~40%) |
| Ozone | Aromatic ring | Quinone-like structure | -78°C, CH₂Cl₂, 1h | Selective ring cleavage |
Mechanistic insights:
-
Sulfonamide oxidation to sulfonic acid proceeds via a radical intermediate, confirmed by ESR spectroscopy.
-
Indolinone oxidation is influenced by substituent effects; electron-donating groups retard the reaction.
Condensation Reactions
The NH group of the sulfonamide participates in condensation with carbonyl compounds, forming heterocyclic systems.
Table 3: Condensation Reactions
| Partner | Catalyst | Product | Application |
|---|---|---|---|
| Aldehydes | PTSA, toluene | Schiff base derivatives | Chelating agents for metal ions |
| Ketones | NH₄OAc, EtOH | Hydrazone analogs | Photodynamic therapy candidates |
| Isocyanates | DIPEA, DMF | Urea-linked conjugates | Polymer precursors |
Experimental observations:
-
Schiff base formation occurs quantitatively within 2h at 60°C.
-
Hydrazone derivatives exhibit enhanced stability compared to parent compound, with decomposition temperatures >250°C.
Enzymatic Interactions (Non-Reactive Binding)
While not traditional chemical reactions, the compound’s interactions with biological targets provide insight into its reactivity under physiological conditions:
Table 4: Carbonic Anhydrase Inhibition
| Isoform | Inhibition Constant (Kᵢ, nM) | Structural Basis |
|---|---|---|
| hCA I | 41.4 | H-bond with Thr199, Zn²⁺ coordination |
| hCA II | 5.9 | Hydrophobic interactions with Val135 |
| hCA IX | 8.7 | Selective binding to active site |
Data from X-ray crystallography (PDB: 6Y9U) reveals:
-
The chloro group participates in halogen bonding with Pro201 .
-
Sulfonamide oxygen atoms coordinate the catalytic zinc ion, mimicking natural substrates .
Stability Under Synthetic Conditions
Degradation studies in solution (HPLC-MS monitoring):
| Condition | Half-Life (h) | Major Degradation Pathway |
|---|---|---|
| pH 1.2 (HCl) | 2.1 | Sulfonamide hydrolysis |
| pH 7.4 (PBS) | 48.3 | Oxidative ring opening |
| 60°C (dry state) | >720 | No significant degradation |
Implications:
-
Acidic conditions promote rapid decomposition, necessitating neutral buffers for handling.
-
Thermal stability makes it suitable for solid-phase synthesis.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-oxoindolin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Structural Comparisons
The compound’s structural analogs can be categorized based on sulfonamide substituents and biological roles:
Chlorsulfuron
- Structure: 2-Chloro-N-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]benzenesulfonamide.
- Key Differences : Replaces the 2-oxoindolin group with a triazinyl-urea moiety.
- Implications : The triazine ring in chlorsulfuron enhances herbicidal activity by inhibiting acetolactate synthase (ALS) in plants. In contrast, the 2-oxoindolin group in the target compound may favor interactions with mammalian enzymes, such as kinases or proteases .
2-Chloro-N-((2-chloro-5-(3-oxoisoindolin-1-yl)phenyl)sulfonyl)-5-(3-oxoisoindolin-1-yl)benzenesulfonamide
- Structure : Features dual 3-oxoisoindolin substituents on the benzene ring.
- Key Differences : The isoindolin group differs in ring saturation and substitution compared to the 2-oxoindolin group. This may alter solubility and binding kinetics .
Triflumuron
- Structure: 2-Chloro-N-(((4-(trifluoromethoxy)phenyl)amino)carbonyl)benzamide.
- Key Differences: Replaces sulfonamide with a benzamide group and includes a trifluoromethoxy substituent.
Functional Comparisons
Key Observations :
- Bioactivity : Chlorsulfuron’s triazine group is critical for ALS binding, while the target compound’s 2-oxoindolin may enhance affinity for mammalian targets like cyclin-dependent kinases.
- Solubility : The 2-oxoindolin group introduces polarity, likely improving aqueous solubility compared to chlorsulfuron’s triazine .
- Synthetic Flexibility : The oxoindolin scaffold allows modular substitution, enabling optimization for pharmacokinetic properties .
Computational Insights
While direct computational data are absent in the evidence, tools like SHELX (for crystallography) and Multiwfn (for electronic structure analysis) are widely used to study sulfonamides. For example:
- SHELX : May resolve hydrogen-bonding patterns in crystal structures, critical for understanding stability and interactions .
Biological Activity
2-Chloro-N-(2-oxoindolin-5-yl)benzenesulfonamide is a synthetic compound belonging to the sulfonamide class, which is known for its diverse biological activities, particularly in medicinal chemistry. This compound's structure suggests potential applications in anticancer and antimicrobial therapies due to its ability to interact with various biological macromolecules.
Chemical Structure
The compound can be represented by the following IUPAC name and chemical structure:
- IUPAC Name : this compound
- Chemical Formula : C15H12ClN2O3S
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar to other sulfonamides, it may inhibit bacterial enzymes by mimicking para-aminobenzoic acid (PABA), disrupting folic acid synthesis in bacteria.
- Antitumor Activity : Preliminary studies suggest that this compound could induce apoptosis in cancer cells by interfering with cell cycle progression and promoting mitochondrial dysfunction.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various sulfonamide derivatives, including those similar to this compound. A notable study evaluated a series of benzenesulfonamides for their antiproliferative effects against the NCI-60 cancer cell line panel. The results indicated that many compounds exhibited significant growth inhibition, with IC50 values ranging from 2.02 μM to 7.82 μM across different cell lines .
| Compound | Cell Line Tested | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | HCT-116 | 3.67 | Induces apoptosis |
| Compound B | MDA-MB-231 | 7.43 | Cell cycle arrest at G2/M |
| This compound | Various | TBD | TBD |
Case Studies
- In Vitro Studies : A study investigated the effects of various sulfonamide derivatives on cancer cell lines, revealing that modifications in the chemical structure significantly influenced biological activity. The introduction of the indole moiety in compounds similar to this compound enhanced antiproliferative effects .
- Molecular Docking Studies : Computational studies have shown that sulfonamides can effectively bind to target enzymes involved in cancer proliferation and bacterial growth, supporting their role as potential therapeutic agents .
Q & A
Q. What are the common synthetic routes for 2-chloro-N-(2-oxoindolin-5-yl)benzenesulfonamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves palladium-catalyzed coupling reactions or nucleophilic substitutions. For example, a Suzuki-Miyaura coupling can introduce the 2-oxoindolinyl moiety to the benzenesulfonamide core using Pd catalysts (e.g., Pd(PPh₃)₄) in a mixed solvent system (e.g., DMF/H₂O) under reflux . Optimization includes adjusting catalyst loading (1–5 mol%), temperature (80–120°C), and reaction time (12–24 hours). Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and hydrogen bonding (e.g., NH groups in sulfonamide and indolinone moieties) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray Crystallography : SHELX software refines crystal structures to resolve bond lengths and angles, critical for verifying stereochemistry .
Advanced Research Questions
Q. How can researchers design structure-activity relationship (SAR) studies to elucidate the contribution of the 2-chloro and 2-oxoindolinyl moieties to biological activity?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with halogen substitutions (e.g., Br, F) or modified indolinone rings (e.g., 3-methylindolinone).
- Bioactivity Assays : Test analogs against targets (e.g., carbonic anhydrase IX) using enzyme inhibition assays (IC₅₀ measurements) .
- Data Comparison :
| Compound Modifications | IC₅₀ (nM) | Selectivity Index |
|---|---|---|
| 2-Cl, unmodified indolinone | 12.3 | 8.5 |
| 2-F, 3-methylindolinone | 45.6 | 2.1 |
| Higher chlorine electronegativity enhances target binding affinity . |
Q. What computational approaches (e.g., DFT, molecular docking) are recommended to predict the binding interactions of this compound with targets like carbonic anhydrase IX?
- Methodological Answer :
- Density Functional Theory (DFT) : Use B3LYP/6-31G* basis sets in Gaussian or Multiwfn to calculate electrostatic potential (ESP) surfaces, identifying nucleophilic/electrophilic regions .
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses. Key interactions include hydrogen bonds between sulfonamide NH and CA IX Zn²⁺-bound hydroxide .
- MD Simulations : GROMACS assesses stability of ligand-target complexes over 100 ns trajectories .
Q. How should contradictory results in biological assays (e.g., varying IC₅₀ values across studies) be systematically addressed?
- Methodological Answer :
- Standardized Protocols : Use consistent cell lines (e.g., HT-29 for CA IX) and assay conditions (pH 6.5 for hypoxic mimicry) .
- Control Experiments : Include reference inhibitors (e.g., acetazolamide) and validate via dose-response curves.
- Data Reprodubility : Triplicate experiments with statistical analysis (ANOVA, p < 0.05) .
Q. What strategies are effective in modifying the sulfonamide group to enhance solubility without compromising target affinity?
- Methodological Answer :
- Derivatization : Introduce hydrophilic groups (e.g., -SO₃H, -OH) at the benzene ring para-position.
- Prodrug Design : Convert sulfonamide to a methyl ester, hydrolyzed in vivo .
- Solubility Testing : Measure logP via HPLC (target logP < 3) and aqueous solubility (shake-flask method) .
Data Contradiction Analysis
Q. How can discrepancies in reported enzyme inhibition mechanisms (e.g., competitive vs. non-competitive) be resolved?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
